molecular formula C13H12O2 B3263598 2-Benzylresorcinol CAS No. 3769-40-2

2-Benzylresorcinol

Cat. No. B3263598
Key on ui cas rn: 3769-40-2
M. Wt: 200.23 g/mol
InChI Key: RKDMDAVSHRCXQZ-UHFFFAOYSA-N
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Patent
US08212011B2

Procedure details

A solution of 13 (214 mg, 0.74 mmol) in MeOH (6.20 mL) was treated dropwise with 3 M HCl (0.22 mL, 5.92 mmol), then heated to reflux for 1 hour. Water (10 mL) was added and the solution was extracted with EtOAc (3×15 mL). Combined organic fractions were washed with saturated aqueous NaCl, dried (Na2SO4), and concentrated to afford 14 as a red amorphous solid (149 mg, 99%). 1H NMR (CDCl3, 400 MHz) 7.31 (d, J=6.6 Hz, 4H), 7.25-7.19 (m, 1H), 7.01 (t, J=8.1 Hz, 1H), 6.44 (d, J=8.1 Hz, 2H), 4.82 (s, 2H), 4.09 (s, 2H).
Name
13
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:13]([O:14]COC)=[CH:12][CH:11]=[CH:10][C:9]=1[O:18]COC)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.O>CO>[CH2:1]([C:8]1[C:9]([OH:18])=[CH:10][CH:11]=[CH:12][C:13]=1[OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
13
Quantity
214 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1OCOC)OCOC
Name
Quantity
0.22 mL
Type
reactant
Smiles
Cl
Name
Quantity
6.2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
Combined organic fractions were washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 149 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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